Bienvenue dans la boutique en ligne BenchChem!

Hepatitis B Vaccine

HBV Entry Inhibition Anti-HBs Antibody Binding ELISA Assay Development

PreS2(120-145) peptide (CAS 104504-34-9) is the defined 26-amino-acid immunodominant epitope of HBV envelope protein. Antibody recognition is precisely localized to residues 120-145; adjacent preS sequences fail to recapitulate this group-specific binding. Substituting with truncated or alternative preS fragments introduces uncontrolled variability in binding affinity, epitope presentation, and neutralizing activity. Use this validated peptide for competitive ELISA, cell-based entry assays, and anti-preS2 antibody screening to ensure reproducible, high-affinity results in HBV mechanistic and vaccine immunogenicity studies.

Molecular Formula C135H199N39O38S
Molecular Weight 3008.3 g/mol
CAS No. 104504-34-9
Cat. No. B020794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHepatitis B Vaccine
CAS104504-34-9
Molecular FormulaC135H199N39O38S
Molecular Weight3008.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C)C(=O)NCC(=O)NCC(=O)OC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5C=NC=N5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N)NC(=O)CNC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C135H199N39O38S/c1-66(2)50-87(155-104(185)62-152-112(190)80(136)29-20-45-147-134(142)143)118(196)160-89(53-75-34-36-78(179)37-35-75)121(199)166-94(54-74-26-16-13-17-27-74)131(209)173-47-22-32-97(173)126(204)154-69(7)111(189)151-61-103(184)150-63-106(188)212-133(211)107(68(5)6)169-116(194)83(31-21-46-148-135(144)145)159-127(205)98-33-23-48-174(98)132(210)95(58-105(186)187)167-115(193)85(39-42-100(139)181)157-119(197)88(51-67(3)4)164-128(206)108(70(8)176)170-117(195)86(40-43-101(140)182)158-123(201)92(56-77-60-146-65-153-77)162-120(198)90(52-73-24-14-12-15-25-73)165-129(207)109(71(9)177)172-130(208)110(72(10)178)171-125(203)96(64-175)168-124(202)93(57-102(141)183)163-122(200)91(55-76-59-149-82-30-19-18-28-79(76)82)161-114(192)84(38-41-99(138)180)156-113(191)81(137)44-49-213-11/h12-19,24-28,30,34-37,59-60,65-72,77,80-81,83-98,107-110,149,175-179H,20-23,29,31-33,38-58,61-64,136-137H2,1-11H3,(H2,138,180)(H2,139,181)(H2,140,182)(H2,141,183)(H,150,184)(H,151,189)(H,152,190)(H,154,204)(H,155,185)(H,156,191)(H,157,197)(H,158,201)(H,159,205)(H,160,196)(H,161,192)(H,162,198)(H,163,200)(H,164,206)(H,165,207)(H,166,199)(H,167,193)(H,168,202)(H,169,194)(H,170,195)(H,171,203)(H,172,208)(H,186,187)(H4,142,143,147)(H4,144,145,148)/t69-,70+,71+,72+,77?,80-,81-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,107-,108-,109-,110-/m0/s1
InChIKeySPSXSWRZQFPVTJ-ZQQKUFEYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hepatitis B Vaccine (CAS 104504-34-9) Procurement Guide: 26-mer PreS2 Peptide Reagent Specifications and Research Utility


The substance assigned CAS 104504-34-9 refers to Hepatitis B Virus Pre-S Region (120-145), a 26-amino-acid synthetic peptide (molecular formula C₁₃₅H₁₉₉N₃₉O₃₈S, MW 3008.33 Da) derived from the preS2 domain of the HBV envelope protein . As a research-grade reagent, this peptide is supplied as a lyophilized solid for in vitro applications in virology, immunology, and antiviral development .

Why the Specific PreS2(120-145) Peptide (CAS 104504-34-9) Cannot Be Interchanged with Alternative PreS Peptides in HBV Research


Generic substitution of this 26-mer peptide with other preS region sequences or truncated variants is not scientifically valid. The preS2(120-145) region encompasses a specific immunodominant epitope with unique antibody-binding properties that are not conserved across adjacent sequences [1]. Antibody recognition mapping demonstrates that monoclonal antibodies raised against the full preS2 domain exhibit group-specific binding determinants precisely localized to residues 120-145, whereas adjacent sequences fail to recapitulate this binding pattern [1]. Consequently, substituting this peptide with alternative preS fragments introduces uncontrolled variability in binding affinity, epitope presentation, and neutralizing activity, compromising reproducibility in HBV entry inhibition and vaccine immunogenicity studies.

Quantitative Evidence Differentiating PreS2(120-145) Peptide (CAS 104504-34-9) from Comparator Peptides in HBV Research Applications


Dose-Dependent Competitive Inhibition of scFv and IgG Binding to Recombinant HBsAg by PreS2(120-145) Peptide

The PreS2(120-145) peptide (CAS 104504-34-9) demonstrates dose-dependent competitive inhibition of single-chain Fv fragment (scFv) and IgG binding to recombinant Hepatitis B surface antigen (r-HBsAg). The peptide achieves complete inhibition at higher concentrations within the tested range .

HBV Entry Inhibition Anti-HBs Antibody Binding ELISA Assay Development

Species Cross-Reactivity Profile of Anti-PreS2(120-145) Antibodies for Immunoassay Development

Antibodies raised against the PreS2(120-145) synthetic peptide demonstrate differential cross-reactivity across species, enabling species-specific immunoassay optimization. Rabbit anti-preS(120-145) antibodies exhibit strong reactivity with the homologous peptide, whereas mouse antibodies show moderate cross-reactivity; neither demonstrates reactivity with human preS1 peptides or other HBV genotypes [1].

Serological Assay Vaccine Response Monitoring Cross-Species Immunology

In Vivo Neutralization Capacity of Anti-PreS2(120-145) Antibodies in the Chimpanzee Challenge Model

Rabbit antiserum raised against the PreS2(120-145) synthetic peptide (CAS 104504-34-9) confers complete protection against HBV challenge in the chimpanzee model, whereas control animals receiving irrelevant peptide antiserum develop HBV infection [1].

Virus Neutralization HBV Prophylaxis Synthetic Peptide Vaccine

Monoclonal Antibody Epitope Mapping Confirms Residues 120-145 as the PreS2 Group-Specific Binding Determinant

All monoclonal antibodies raised against the PreS2 domain that exhibit group-specific binding (capable of recognizing both M protein and L protein) map exclusively to peptide residues 120-145, whereas antibodies targeting adjacent PreS2 sequences fail to recognize both protein forms [1].

Epitope Mapping HBV Subtype Discrimination Monoclonal Antibody Development

PreS2(120-145)-β-Lactamase Conjugate Enables Quantitative ELISA for Anti-PreS Antibody Detection in Vaccinated Individuals

A synthetic PreS2(120-145) peptide conjugated to β-lactamase enables quantitative ELISA detection of anti-preS antibodies in sera from vaccinated individuals. The assay detects anti-preS(120-145) antibodies with specificity distinct from anti-HBs responses, whereas unconjugated peptide or alternative preS sequences lack sufficient sensitivity for reliable serological screening [1].

Vaccine Immunogenicity Anti-PreS Serology Diagnostic Assay Development

PreS2(120-145) Peptide Exhibits Specific Inhibition of Anti-HBs Antibody Binding to Recombinant HBsAg

The PreS2(120-145) peptide (CAS 104504-34-9) demonstrates specific inhibition of IgG binding to recombinant HBsAg (r-HBsAg). The peptide competitively blocks IgG attachment to r-HBsAg coated on ELISA plates in a concentration-dependent manner, while control peptides derived from non-HBV sequences do not exhibit this inhibitory activity .

HBV Antibody Binding Competitive ELISA Neutralization Assay

Optimal Research and Industrial Application Scenarios for PreS2(120-145) Peptide (CAS 104504-34-9) Based on Quantitative Evidence


HBV Entry Inhibition and Neutralization Mechanism Studies

Use PreS2(120-145) peptide in competitive ELISA and cell-based entry assays to characterize the role of the preS2 domain in HBV-host cell attachment. The dose-dependent inhibition of scFv/IgG binding to r-HBsAg supports precise determination of inhibitory concentrations and mechanistic dissection of antibody-mediated neutralization [1].

Anti-PreS2 Serological Assay Development and Vaccine Immunogenicity Monitoring

Employ the PreS2(120-145)-β-lactamase conjugate as a capture reagent in quantitative ELISAs for detecting anti-preS2 antibody responses in sera from HBV-vaccinated individuals. This assay format enables independent assessment of preS-specific immunity, complementing standard anti-HBs titer measurements [1].

Monoclonal Antibody Epitope Mapping and Quality Control Reagent Production

Utilize PreS2(120-145) peptide as the defined epitope target for screening and validating monoclonal antibodies raised against the HBV preS2 domain. The peptide's established role as the group-specific binding determinant ensures that selected mAbs recognize both M and L HBV envelope proteins [1].

Synthetic Peptide Vaccine Candidate Evaluation in Preclinical Models

Administer PreS2(120-145) peptide as an immunogen in animal models to generate anti-preS2 antisera for subsequent evaluation in HBV challenge studies. The documented virus-neutralizing capacity of antibodies raised against this specific peptide supports its inclusion in preclinical vaccine development programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hepatitis B Vaccine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.